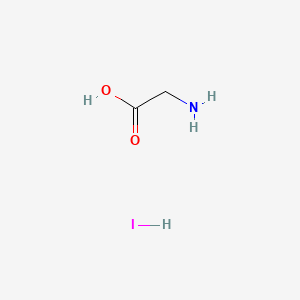

2-氨基乙酸氢碘酸盐

描述

2-Aminoacetic acid hydroiodide, also known as glycine hydroiodide, is a heterocyclic organic compound . It has a molecular weight of 428.179 g/mol and a molecular formula of C8H21IN4O8 . It is used for experimental and research purposes .

Synthesis Analysis

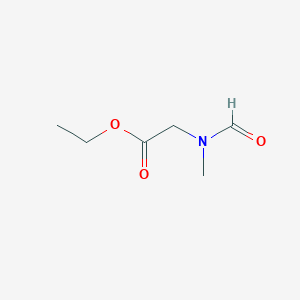

A study by Wei Zeng et al. reported the synthesis of gem-diamino acid esters from 2-iminoacetic acid esters and amides . A modeled reaction, where the substituents were replaced by H, was simulated by means of DFT . A reasonable reaction mechanism was found for the formation of 2-amido-2-aminoacetic acid from formamide and 2-iminoacetic acid .Molecular Structure Analysis

Glycine, also known as 2-Aminoacetic acid, is a major amino acid that plays a significant role in various metabolic functions, antioxidative reactions, and neurological functions . It is chemically neutral and metabolically inert .Chemical Reactions Analysis

The reaction of amides with imines is a well-known method to synthesize gem-diamines and its derivatives . A reasonable reaction mechanism was found for the formation of 2-amido-2-aminoacetic acid from formamide and 2-iminoacetic acid .科学研究应用

可生物降解的螯合剂

甘氨酸衍生物,包括2-氨基乙酸氢碘酸盐,已被探索作为潜在的可生物降解螯合剂。由于它们对环境友好,这些化合物被考虑用于取代传统的不可生物降解螯合剂如EDTA。它们在氧化漂白、洗涤剂、土壤修复和农业等领域找到应用。重点在于它们与金属形成络合物的能力,这对于各种工业和农业过程至关重要(Pinto, Neto, & Soares, 2014)。

氧化和消毒研究

关于氨基酸被过氧乙酸氧化的研究,其中2-氨基乙酸氢碘酸盐可以作为底物,揭示了反应动力学和转化途径的见解。这项研究对于过氧乙酸在食品、医疗和水处理行业中作为消毒剂的应用具有重要意义。了解甘氨酸氢碘酸盐对过氧乙酸的反应性可以帮助评估其稳定性以及在这些环境中潜在形成的消毒副产物(Du et al., 2018)。

蛋白质的酸水解

甘氨酸氢碘酸盐在蛋白质的水解中的作用,特别是在改善酸水解方法的效率和结果方面,具有重要意义。这个过程对于分析疏水性蛋白质和肽很关键,传统的水解条件可能不足以满足需求。该方法有助于将蛋白质分解为其组成氨基酸,而不会发生显著分解,为蛋白质分析提供更有效的替代方案(Tsugita & Scheffler, 2005)。

碘化消毒副产物的形成

甘氨酸氢碘酸盐与二氧化氯在水处理过程中的相互作用已被研究,以了解碘化消毒副产物的形成。这项研究对于评估在水处理过程中使用二氧化氯时与含碘化物的化合物共存时的安全性和环境影响至关重要。了解这些相互作用有助于最小化潜在有害副产物的形成(Ye et al., 2013)。

安全和危害

未来方向

While specific future directions for 2-Aminoacetic acid hydroiodide are not explicitly mentioned in the retrieved papers, one paper discusses the effects of 5-Ammonium Valeric Acid Iodide as an additive on Methyl Ammonium Lead Iodide Perovskite Solar Cells . This suggests potential future directions in the field of solar cell technology.

作用机制

Target of Action

2-Aminoacetic acid hydroiodide, also known as glycine hydroiodide , is a compound that primarily targets the central nervous system . It functions as an inhibitory neurotransmitter and also facilitates excitatory potential at the N-methyl-D-aspartic acid (NMDA) receptors, along with glutamate .

Biochemical Pathways

Glycine, a similar compound, is known to be involved in various metabolic functions, antioxidative reactions, and neurological functions . It is also an essential substrate in the synthesis of a multitude of biomolecules and substances, including collagen, purines, creatinine, heme, and other amino acids like serine and glutathione .

Pharmacokinetics

Therapeutic peptides, which are similar in size and structure, usually undergo extensive proteolytic cleavage, resulting in short plasma half-lives . The distribution processes are mainly driven by a combination of diffusion and to a lesser degree convective extravasation dependent on the size of the peptide .

Result of Action

Given its similarity to glycine, it is likely that it has anti-inflammatory, cytoprotective, and immunomodulatory properties .

Action Environment

The action, efficacy, and stability of 2-Aminoacetic acid hydroiodide are likely influenced by various environmental factors. For instance, its solubility in water suggests that it may be more effective in aqueous environments. Additionally, it is relatively stable at room temperature but can decompose when heated .

属性

IUPAC Name |

2-aminoacetic acid;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO2.HI/c3-1-2(4)5;/h1,3H2,(H,4,5);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAAWNPFMVUBHPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20225879 | |

| Record name | Glycine hydriodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20225879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7490-96-2 | |

| Record name | Glycine hydriodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20225879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

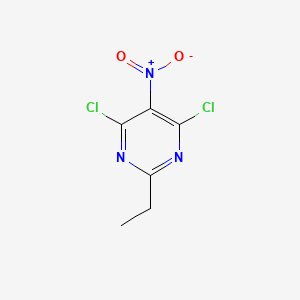

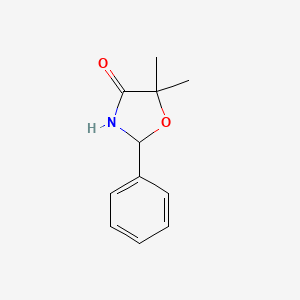

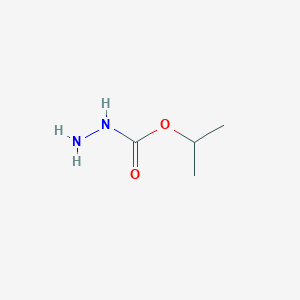

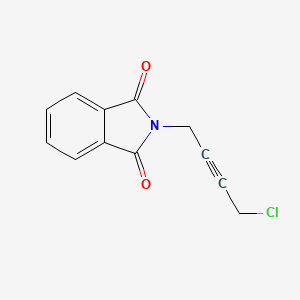

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

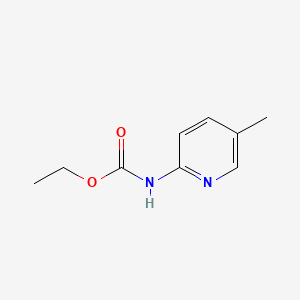

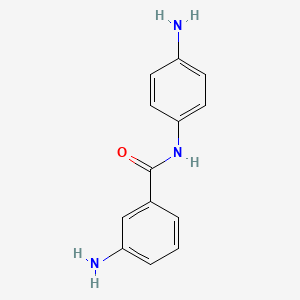

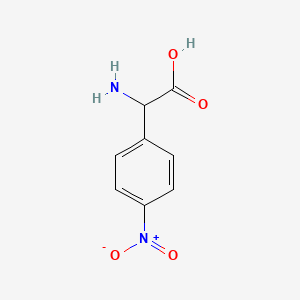

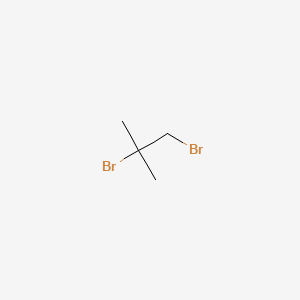

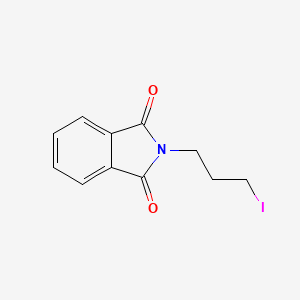

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。